

# Application Notes and Protocols for Radiolabeling Imidazo[1,2-b]pyridazine Derivatives

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## Compound of Interest

Compound Name: 2-Methylimidazo[1,2-b]pyridazin-6-amine

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These application notes provide detailed protocols for the radiolabeling of imidazo[1,2-b]pyridazine derivatives with common radioisotopes used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. The protocols are intended for use by trained professionals in a laboratory setting equipped for radiochemistry.

## Introduction

Imidazo[1,2-b]pyridazine derivatives have emerged as a versatile scaffold in medicinal chemistry, with applications in developing potent and selective inhibitors for various kinases and as imaging agents for neurological targets.<sup>[1][2][3][4][5][6][7]</sup> Their favorable pharmacokinetic properties and ability to be functionalized at multiple positions make them attractive candidates for the development of radiotracers for PET and SPECT imaging of targets such as  $\beta$ -amyloid plaques, the translocator protein (TSPO), and the PI3K/Akt/mTOR signaling pathway.<sup>[8][9][10]</sup>

This document outlines standardized protocols for the radiolabeling of imidazo[1,2-b]pyridazine derivatives with Carbon-11 ( $^{11}\text{C}$ ), Fluorine-18 ( $^{18}\text{F}$ ), and Iodine-123 ( $^{123}\text{I}$ ).

# Radiolabeling Protocols

## Carbon-11 Labeling via N-methylation

A common strategy for labeling with the short-lived positron emitter Carbon-11 ( $t_{1/2} = 20.4$  min) is through N-methylation of a suitable precursor using [ $^{11}\text{C}$ ]methyl iodide ([ $^{11}\text{C}$ ]CH<sub>3</sub>I) or [ $^{11}\text{C}$ ]methyl triflate ([ $^{11}\text{C}$ ]CH<sub>3</sub>OTf).

### Experimental Protocol:

- **Precursor Preparation:** Synthesize the N-desmethyl precursor of the target imidazo[1,2-b]pyridazine derivative.
- **[ $^{11}\text{C}$ ]CH<sub>3</sub>I/[ $^{11}\text{C}$ ]CH<sub>3</sub>OTf Production:** Produce [ $^{11}\text{C}$ ]CO<sub>2</sub> via the  $^{14}\text{N}(p,\alpha)^{11}\text{C}$  nuclear reaction in a cyclotron. Convert [ $^{11}\text{C}$ ]CO<sub>2</sub> to [ $^{11}\text{C}$ ]CH<sub>4</sub>, which is then reacted with iodine to form [ $^{11}\text{C}$ ]CH<sub>3</sub>I. [ $^{11}\text{C}$ ]CH<sub>3</sub>OTf can be synthesized from [ $^{11}\text{C}$ ]CH<sub>3</sub>I.
- **Radiolabeling Reaction:**
  - Dissolve the N-desmethyl precursor (typically 0.5-1.0 mg) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
  - Add a base (e.g., 0.5 M NaOH) to facilitate the methylation reaction.
  - Introduce the gaseous [ $^{11}\text{C}$ ]CH<sub>3</sub>I or [ $^{11}\text{C}$ ]CH<sub>3</sub>OTf into the reaction vessel.
  - Heat the reaction mixture (e.g., at 80°C) for a short duration (typically 3-5 minutes).
- **Purification:**
  - Quench the reaction with water.
  - Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
- **Formulation:**
  - Collect the radioactive fraction containing the [ $^{11}\text{C}$ ]-labeled product.

- Remove the HPLC solvent, typically by solid-phase extraction (SPE) using a C18 cartridge.
- Elute the final product from the SPE cartridge with ethanol and formulate in a sterile saline solution for injection.

#### Quantitative Data for [<sup>11</sup>C]-Labeled Imidazo[1,2-b]pyridazine Analogues

| Compound Class | Precursor | Radiolabeling Agent | Radiochemical Yield (RCY, decay-corrected) | Radiochemical Purity (RCP) | Molar Activity (AM) | Reference | |---|---|---|---|---|---| | Imidazo[1,2-a]pyridine derivative | N-desmethyl precursor | [<sup>11</sup>C]CH<sub>3</sub>OTf | 40-50% | >99% | 296-555 GBq/μmol | [[11](#)] | | General N-methylation | Normorphine | [<sup>11</sup>C]CH<sub>3</sub>I | 45-50% | >95% | 20-26 Ci/μmol | [[12](#)] |

Note: Data for closely related imidazo[1,2-a]pyridine derivatives and other N-methylation reactions are provided for reference.

## Fluorine-18 Labeling via Nucleophilic Substitution

Fluorine-18 ( $t_{1/2} = 109.8$  min) is a widely used PET isotope due to its longer half-life, which allows for more complex syntheses and longer imaging times. A common method for introducing [<sup>18</sup>F] is through nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or nitro group) on an appropriate precursor.

#### Experimental Protocol:

- **Precursor Synthesis:** Synthesize a precursor molecule bearing a good leaving group (e.g., a tosylate) at the desired position for fluorination.
- **[<sup>18</sup>F]Fluoride Production:** Produce aqueous [<sup>18</sup>F]fluoride via the <sup>18</sup>O(p,n)<sup>18</sup>F nuclear reaction in a cyclotron using an enriched [<sup>18</sup>O]water target.
- **Azeotropic Drying:** Trap the aqueous [<sup>18</sup>F]fluoride on an anion exchange cartridge. Elute with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. Remove water by azeotropic distillation under a stream of nitrogen at elevated temperature.

- Radiolabeling Reaction:
  - Dissolve the tosylate precursor (typically 5-10 mg) in an anhydrous polar aprotic solvent (e.g., DMSO or acetonitrile).
  - Add the dried [ $^{18}\text{F}$ ]fluoride/ $\text{K}_{222}/\text{K}_2\text{CO}_3$  complex to the precursor solution.
  - Heat the reaction mixture at a high temperature (e.g., 120-150°C) for 10-20 minutes.
- Purification:
  - Cool the reaction mixture and dilute with water.
  - Purify the crude product using semi-preparative HPLC.
- Formulation:
  - Collect the radioactive fraction.
  - Perform solid-phase extraction to remove the HPLC solvent and formulate the final product in sterile saline.

#### Quantitative Data for [ $^{18}\text{F}$ ]-Labeled Pyridaben Analogues

| Compound | Precursor | Radiochemical Yield (RCY, decay-corrected) | Radiochemical Purity (RCP) | Reference | ---|---|---|---| | [ $^{18}\text{F}$ ]Flurpiridaz | Tosylate precursor | 55-65% | >98% | [[13](#)] | | [ $^{18}\text{F}$ ]FP1OP | Tosylate precursor | ~50% | >98% | [[14](#)] |

Note: Data for structurally related pyridaben analogues are provided as a reference for typical yields and purities.

## Iodine-123 Labeling for SPECT Imaging

Iodine-123 ( $t_{1/2} = 13.2$  hours) is a gamma-emitting radionuclide used in SPECT imaging. Radioiodination of imidazo[1,2-b]pyridazines can be achieved through methods such as iododestannylation or copper-assisted radioiodine exchange.

Experimental Protocol (Iododestannylation):

- Precursor Synthesis: Synthesize the corresponding tributyltin precursor of the target imidazo[1,2-b]pyridazine derivative.
- Radioiodination Reaction:
  - Dissolve the tributyltin precursor in a suitable solvent.
  - Add Na[<sup>123</sup>I] in the presence of an oxidizing agent such as peracetic acid, chloramine-T, or Iodogen.
  - Allow the reaction to proceed at room temperature or with gentle heating.
- Purification: Purify the crude product using semi-preparative C-18 reverse-phase HPLC.
- Formulation: Collect the radioactive fraction and formulate as described in the previous protocols.

#### Experimental Protocol (Copper-Assisted Bromine-[<sup>123</sup>I]Iodine Exchange):

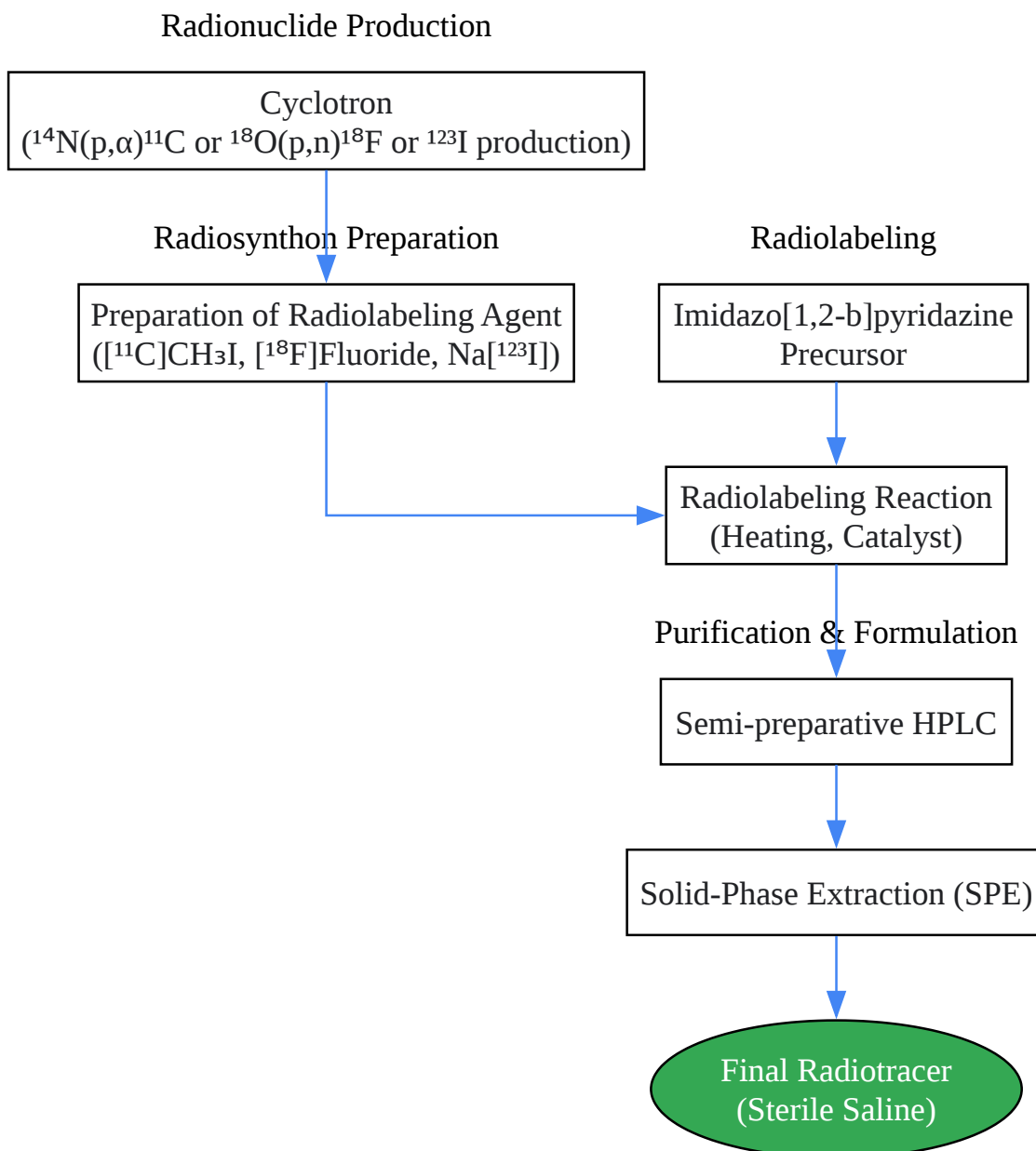
- Precursor Synthesis: Synthesize the corresponding bromo-precursor of the imidazo[1,2-b]pyridazine derivative.
- Radioiodination Reaction:
  - Heat the bromo-precursor with Na[<sup>123</sup>I] in the presence of a copper catalyst and a reducing agent like sodium bisulfite in acetic acid at high temperature (e.g., 200°C).
- Purification and Formulation: Follow the same purification and formulation steps as for the iododestannylation method.

#### Quantitative Data for [<sup>123</sup>I]-Labeled Imidazo[1,2-b]pyridazines

Compound	Radiolabeling Method	Radiochemical Yield (RCY)	Radiochemical Purity (RCP)	Specific Activity (A <sub>s</sub> )	Reference
[ <sup>123</sup> I]Iodinated Imidazo[1,2-b]pyridazine 1	Iododestannylation	40-85%	>97%	>80 GBq/μmol	<a href="#">[10]</a>
[ <sup>123</sup> I]Iodinated Imidazo[1,2-b]pyridazine 2	Copper-assisted bromine-iodine exchange	>90%	>97%	>180 GBq/μmol	<a href="#">[10]</a>

## Visualizations

### Experimental Workflow for Radiolabeling

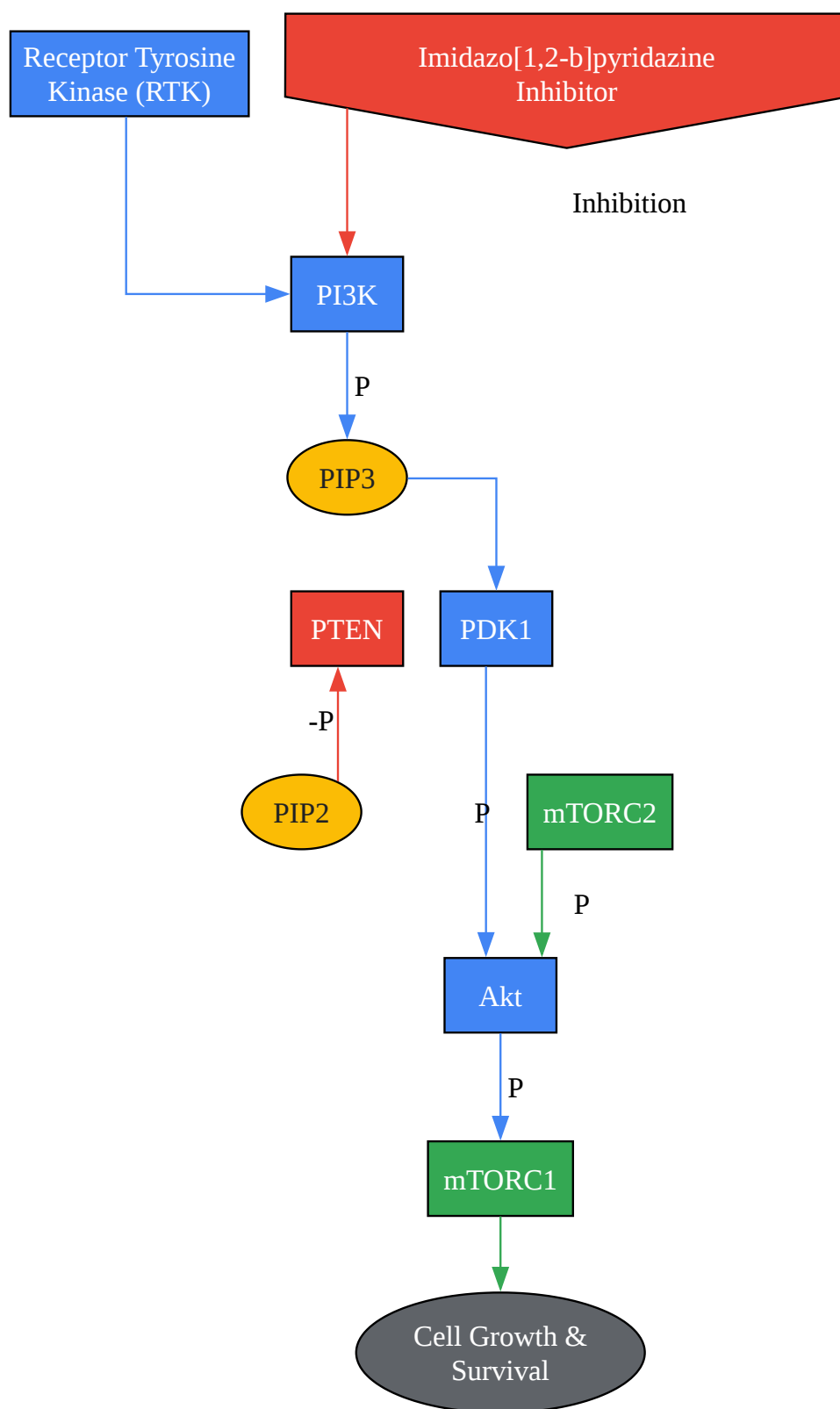


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Caption: General workflow for the radiosynthesis of imidazo[1,2-b]pyridazine derivatives.

## PI3K/Akt/mTOR Signaling Pathway

Imidazo[1,2-b]pyridazine derivatives have been developed as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in cancer.



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Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine derivatives.

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